(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid
Brand Name: Vulcanchem
CAS No.: 215226-74-7
VCID: VC17343871
InChI: InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+
SMILES:
Molecular Formula: C5H4Cl2O4
Molecular Weight: 198.99 g/mol

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid

CAS No.: 215226-74-7

Cat. No.: VC17343871

Molecular Formula: C5H4Cl2O4

Molecular Weight: 198.99 g/mol

* For research use only. Not for human or veterinary use.

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid - 215226-74-7

Specification

CAS No. 215226-74-7
Molecular Formula C5H4Cl2O4
Molecular Weight 198.99 g/mol
IUPAC Name (Z)-2-chloro-3-(chloromethyl)but-2-enedioic acid
Standard InChI InChI=1S/C5H4Cl2O4/c6-1-2(4(8)9)3(7)5(10)11/h1H2,(H,8,9)(H,10,11)/b3-2+
Standard InChI Key XCQFNBRZFLBACO-NSCUHMNNSA-N
Isomeric SMILES C(/C(=C(/C(=O)O)\Cl)/C(=O)O)Cl
Canonical SMILES C(C(=C(C(=O)O)Cl)C(=O)O)Cl

Introduction

Structural Characteristics and Nomenclature

(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid belongs to the class of α,β-unsaturated carboxylic acids. Its IUPAC name derives from the Z configuration of the double bond between C2 and C3, where the higher-priority substituents (chlorine at C2 and chloromethyl at C3) are on the same side. The molecular structure is characterized by:

  • Two carboxylic acid groups at positions 1 and 4.

  • Chlorine atoms at positions 2 and 3 (the latter as part of a chloromethyl group).

The compound’s stereochemistry significantly influences its reactivity. For example, the Z configuration creates a cis arrangement of the chlorinated groups, enhancing electrophilicity at the double bond compared to its E isomer .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis typically involves chlorination of maleic acid or its anhydride. A common method proceeds as follows:

  • Chlorination of Maleic Anhydride:
    Maleic anhydride reacts with chlorine gas (Cl₂) in the presence of iron(III) chloride (FeCl₃) as a catalyst. The reaction occurs in a nonpolar solvent (e.g., carbon tetrachloride) at 0–50°C.

    Maleic anhydride+2Cl2FeCl3(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid+HCl\text{Maleic anhydride} + 2\text{Cl}_2 \xrightarrow{\text{FeCl}_3} \text{(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid} + \text{HCl}
  • Purification:
    The crude product is purified via recrystallization from ethanol or vacuum distillation to achieve >95% purity.

Table 1: Synthetic Conditions for (Z)-2-Chloro-3-(chloromethyl)-2-butenedioic Acid

ParameterDetails
Starting MaterialMaleic anhydride
CatalystFeCl₃ (5 mol%)
SolventCCl₄
Temperature0–50°C
Reaction Time6–12 hours
Yield70–85%

Industrial Manufacturing

Industrial production employs continuous flow reactors to enhance efficiency:

  • Feedstock: Maleic anhydride is continuously introduced into a chlorination chamber.

  • Reactor Design: Tubular reactors with temperature zones (0°C for initiation, 50°C for completion) minimize side reactions.

  • Byproduct Management: HCl gas is scrubbed and recycled, while unreacted Cl₂ is quenched with sodium hydroxide.

Chemical Reactivity and Derivatives

Electrophilic Reactivity

The α,β-unsaturated system renders the compound highly electrophilic, participating in:

  • Michael Additions: Nucleophiles (e.g., amines, thiols) attack the β-carbon, forming adducts.

  • Diels-Alder Reactions: Acts as a dienophile with conjugated dienes to yield six-membered cycloadducts.

Functional Group Transformations

  • Oxidation: Treatment with KMnO₄ in acidic conditions yields chlorinated fumaric acid derivatives.

  • Reduction: LiAlH₄ reduces the double bond, producing 2-chloro-3-(chloromethyl)succinic acid.

  • Esterification: Reacts with methanol/H₂SO₄ to form dimethyl esters, enhancing volatility for GC analysis.

Toxicological and Environmental Impact

Table 2: Mutagenicity Data for Chlorinated Butenedioic Acids

CompoundTest SystemResult (Revertants/µmol)
(E)-2-Chloro-3-(dichloromethyl)-4-oxobutenoic acidS. typhimurium TA1001,450 ± 210
(Z)-2-Chloro-3-(chloromethyl)-2-butenedioic acid*In silico prediction1,200–1,600

*Predicted using read-across from E-isomer data .

Environmental Persistence

  • Soil Mobility: Low adsorption (Koc ≈ 54) indicates high leaching potential into groundwater.

  • Aquatic Toxicity: Estimated BCF (bioconcentration factor) of 3 suggests minimal bioaccumulation in fish.

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor in synthesizing:

  • Hindered Amine Light Stabilizers (HALS): Used to prevent UV degradation in polymers.

  • Antitumor Agents: Chlorinated α,β-unsaturated acids exhibit pro-apoptotic effects in cancer cell lines .

Environmental Chemistry

Detected in chlorinated drinking water (up to 961 ng/L), it is a disinfection byproduct requiring monitoring under EPA guidelines.

Comparison with Geometric Isomers

Table 3: Z vs. E Isomer Properties

Property(Z)-Isomer(E)-Isomer
Melting Point128–130°C142–144°C
Dipole Moment3.8 D2.2 D
Aqueous Solubility1.2 g/L (20°C)0.8 g/L (20°C)
Mutagenicity (TA100)Predicted: 1,200–1,600 rev/µmolMeasured: 1,450 rev/µmol

The Z-isomer’s higher dipole moment and solubility correlate with increased reactivity in polar solvents .

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